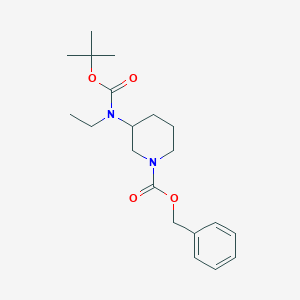

Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate

Description

Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the ethylamino substituent at the 3-position and a benzyl carboxylate at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, enabling selective deprotection for further functionalization . Its structure balances steric bulk (Boc) with hydrogenation-sensitive benzyl groups, making it versatile in multi-step organic reactions.

Properties

Molecular Formula |

C20H30N2O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

benzyl 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O4/c1-5-22(19(24)26-20(2,3)4)17-12-9-13-21(14-17)18(23)25-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3 |

InChI Key |

HRHMSDDFRMSSCB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected with a benzyl carbamate (Cbz) group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Introduction of the Boc-Protected Ethylamino Group: The next step involves the introduction of the Boc-protected ethylamino group. This can be done by reacting the Cbz-protected piperidine with Boc-protected ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Cbz-3-(Boc(ethyl)amino)piperidine in high purity.

Industrial Production Methods

Industrial production of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Cbz-3-(Boc(ethyl)amino)piperidine can undergo various chemical reactions, including:

Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amine. For example, hydrogenation can be used to remove the Cbz group, while acidic conditions can remove the Boc group.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced with other nucleophiles.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Hydrogenation: Used for the removal of the Cbz group.

Acidic Conditions: Used for the removal of the Boc group.

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Free Amine: Obtained after deprotection of the Cbz and Boc groups.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

®-1-Cbz-3-(Boc(ethyl)amino)piperidine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved vary based on the final compound synthesized from ®-1-Cbz-3-(Boc(ethyl)amino)piperidine.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Substituent Variations: The ethyl group in the target compound’s Boc-protected amine distinguishes it from analogs with methyl (CAS 99027-90-4) or pyrrolidinyl-ethyl (CAS 1374242-53-1) groups.

- Positional Isomerism : Moving the substituent from the 3- to the 4-position on the piperidine ring (CAS 883546-87-0) changes conformational flexibility, which is critical in modulating biological activity .

- Protection Strategy : Hydrochloride salts (CAS 960541-42-8) lack Boc and benzyl groups, simplifying deprotection but reducing orthogonal protection utility .

Physicochemical Properties

- Solubility : The Boc and benzyl groups enhance lipophilicity compared to hydrochloride salts (CAS 960541-42-8), which are water-soluble but require acidic conditions for stability .

- Stability: Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid, whereas benzyl esters require hydrogenolysis. This dual protection allows sequential deprotection, unlike tosyl (Ts) or methyl esters () .

Biological Activity

Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate, also known by its CAS number 1284966-16-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula: C20H30N2O4

- Molecular Weight: 362.5 g/mol

- IUPAC Name: Benzyl 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O4 |

| Molecular Weight | 362.5 g/mol |

| Boiling Point | Not available |

| Purity | Typically >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using benzyl chloroformate.

- Introduction of Boc-Protected Ethylamino Group: The next step involves reacting the protected piperidine with Boc-protected ethylamine using a coupling agent like DCC.

This method allows for selective deprotection and functionalization, making it useful in complex synthetic routes for pharmaceutical applications .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant antiproliferative activity against various cancer cell lines.

- IC50 Values: Compounds in this class exhibited IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa and L1210 . These values indicate a strong capacity to inhibit cell growth selectively.

The mechanism through which these compounds exert their biological effects primarily involves:

- Tubulin Interaction: Compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Selectivity for Cancer Cells

Importantly, studies have indicated that these compounds do not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a selective toxicity towards cancer cells, which is a desirable property in anticancer drug development .

Case Studies

Case Study 1: Antiproliferative Evaluation

A comparative study evaluated the antiproliferative effects of Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine derivatives against various cancer cell lines. The results demonstrated that certain derivatives achieved IC50 values as low as 1.1 μM in HeLa cells, indicating potent anticancer activity.

Case Study 2: Mechanistic Insights

In vitro assays conducted on K562 leukemia cells revealed that treatment with these compounds led to a significant increase in apoptotic cells, with percentages rising from control levels to over 32% at specific concentrations (IC50). This underscores the efficacy of these compounds in inducing programmed cell death selectively in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.